molecular formula C5H10N2O2 B11922607 (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one CAS No. 820253-42-7

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one

Cat. No.: B11922607
CAS No.: 820253-42-7
M. Wt: 130.15 g/mol
InChI Key: QZQIMUIDKBGSQH-GSVOUGTGSA-N
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Description

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of β-lactam intermediates, which can be synthesized through the reaction of amino acids or their derivatives with suitable reagents. The cyclization process often requires the use of strong bases or acids to facilitate the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yield and enantioselectivity. The use of carbonyl reductase from lactobacillus fermentum, for example, has been reported to catalyze the asymmetric reduction of suitable precursors to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidinones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-amino-2-hydroxybutanoic acid
  • (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
  • (3S,1′S)-3-(1-amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one

Uniqueness

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-5(2)3(6)4(8)7(5)9/h3,9H,6H2,1-2H3/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQIMUIDKBGSQH-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)N1O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10839500
Record name (3S)-3-Amino-1-hydroxy-4,4-dimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10839500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820253-42-7
Record name (3S)-3-Amino-1-hydroxy-4,4-dimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10839500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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